molecular formula C8H11NO2 B1584547 4-Amino-2-methoxy-6-methylphenol CAS No. 408309-38-6

4-Amino-2-methoxy-6-methylphenol

Cat. No.: B1584547
CAS No.: 408309-38-6
M. Wt: 153.18 g/mol
InChI Key: ARGLCVKFUNCUFU-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-6-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chloro-2-methoxy-6-methylphenol, the chlorine atom can be substituted by an amino group using ammonia or an amine under appropriate conditions .

Another method involves the reduction of a nitro precursor. For instance, 4-nitro-2-methoxy-6-methylphenol can be reduced to the corresponding amino compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxy-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Amino-substituted phenols.

Scientific Research Applications

4-Amino-2-methoxy-6-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-6-methylphenol involves its interaction with various molecular targets. For example, its phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methoxy-6-methylphenol is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-amino-2-methoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGLCVKFUNCUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275744
Record name 4-Amino-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408309-38-6
Record name 4-Amino-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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